molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2359044
CAS RN: 338777-75-6
M. Wt: 221.64
InChI Key: HJQFYYMBZYCGBG-UHFFFAOYSA-N
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Description

4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 4-Chloroanilinopyridazone (4-CAP), is a synthetic compound with a variety of applications in scientific research. It is a small molecule that has been used in a range of studies, including those in the fields of drug discovery, biochemistry, and pharmacology. 4-CAP is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of approximately 167°C and is relatively stable in aqueous solutions.

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • Holzer et al. (2003) investigated the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions that lead to compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Their study includes spectroscopic studies and X-ray structure analysis, elucidating the structure of these compounds (Holzer et al., 2003).
  • Chemical Properties and Reactivity :

    • Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, similar to the compound of interest. They explored the tautomeric forms of these compounds and their intramolecular hydrogen bonding (Rockley & Summers, 1981).
  • Potential Applications in Green Chemistry :

    • Mosaddegh et al. (2010) discussed the environmentally friendly synthesis of pyrazolone derivatives using cellulose sulfuric acid. This study highlights the significance of eco-friendly methods in synthesizing compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (Mosaddegh et al., 2010).
  • Computational Studies and Pharmaceutical Potential :

    • Thomas et al. (2018) conducted a comprehensive study on pyrazole derivatives, including computational evaluations of their reactivity and pharmaceutical potential. They used various computational techniques to understand the properties of these compounds (Thomas et al., 2018).

properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIPWMCAVULII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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